molecular formula C14H19NO3 B1337373 (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal CAS No. 77119-85-8

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

Cat. No. B1337373
CAS RN: 77119-85-8
M. Wt: 249.3 g/mol
InChI Key: ZJTYRNPLVNMVPQ-GFCCVEGCSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported. This method uses oxalyl chloride in methanol and the reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Molecular Structure Analysis

The molecular structure of a compound with a Boc group can be determined using various techniques such as NMR, elemental analysis, and IR spectroscopic analysis .


Chemical Reactions Analysis

The Boc group can be selectively removed from a compound using various deprotection strategies. Traditional approaches for N-Boc deprotection largely rely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .

Scientific Research Applications

Synthesis of Dipeptide Isosteres

  • Stereocontrolled Synthesis: The compound has been used in the stereocontrolled synthesis of dipeptide isosteres, specifically 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, which corresponds to Phe–Phe. This synthesis was achieved from (l)-phenylalanine in a practical, stereocontrolled manner (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Electrochemical Applications

  • Electrochemical Behavior: The synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol and its electrochemical behavior on gold surfaces have been studied. The compound, derived from L-phenylalanine, was investigated for its potential in electrochemical applications (Sun Ru, Geng Jian-feng, Mei, & Gu Ren-ao, 2004).

Building Blocks for HIV Protease Inhibitors

  • HIV Protease Inhibitors: It has been used as a chiral building block in the synthesis of HIV protease inhibitors. Specifically, it served in the scalable syntheses of certain acids and carboxylic acids, which are components in assembling potent HIV protease inhibitors (Ikunaka, Matsumoto, & Nishimoto, 2002).

Synthesis of Non-Natural Amino Acid Derivatives

  • Constrained Amino Acid Derivatives: It's been used in the synthesis of highly conformationally-constrained non-natural α-amino acid derivatives, which were synthesized with high stereoselectivity and could have applications in drug design and development (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).

Designing Anticancer Agents

Development of Chiral Building Blocks

  • Chiral Building Blocks for Pharmaceutical Synthesis: The compound is valuable in the development of chiral building blocks for pharmaceutical synthesis. This application is crucial for the production of stereochemically complex pharmaceuticals, ensuring their efficacy and safety (Castro, Moyano, Pericàs, Riera, Alvarez-Larena, & Piniella†, 2000).

Synthesis of Enantiopure Compounds

  • Enantiopure Synthesis: It is used in the synthesis of biologically important enantiopure compounds, contributing to the production of pharmaceuticals with specific chiral configurations, which is significant for their biological activity and interaction with biological systems (Ha, Lee, Kim, Kang, & Ko, 2007).

Pharmaceutical and Chemical Synthesis

  • Versatile Applications in Synthesis: The compound's utility in various synthesis processes, including the formation of other complex molecules and intermediates, demonstrates its versatility in pharmaceutical and chemical synthesis (Studer, Hintermann, & Seebach, 1995).

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research. These compounds can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . Future research may focus on developing new methods for the synthesis and deprotection of Boc-AAILs, as well as exploring their applications in various areas of organic synthesis.

properties

IUPAC Name

tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427253
Record name tert-Butyl [(2R)-1-oxo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

CAS RN

77119-85-8
Record name tert-Butyl [(2R)-1-oxo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
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(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
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(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
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(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
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(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
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(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

Citations

For This Compound
2
Citations
A Leggio, EL Belsito, S Gallo, A Liguori - Tetrahedron Letters, 2017 - Elsevier
A simple and convenient one-pot synthesis of nitriles from the corresponding aliphatic and aromatic aldehydes has been developed. The titanium tetrachloride assisted reaction was …
RL Wolin, A Santillán Jr, T Barclay, L Tang… - Bioorganic & medicinal …, 2004 - Elsevier
Several β- and γ-amino acid derivatives were prepared as glycine transport inhibitors and their ability to block the uptake of [ 14 C]-glycine in COS7 cells transfected with human glycine …

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